4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multistep reactions starting from commercially available precursors. One common method involves the condensation of 1H-indole-3-carbaldehyde with a suitable amine to form an intermediate, which is then cyclized under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and palladium-catalyzed coupling reactions are often employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various indole-based compounds .
Scientific Research Applications
4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other bioactive compounds
Mechanism of Action
The mechanism of action of 4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid methyl ester: Known for its biological activities and used in similar applications.
1H-Indole-3-carbaldehyde derivatives: Widely used as precursors in the synthesis of bioactive molecules.
Uniqueness
What sets 4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one apart is its unique structure, which combines the indole and quinoxaline moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-(1H-indole-3-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-10-20(15-8-4-3-7-14(15)19-16)17(22)12-9-18-13-6-2-1-5-11(12)13/h1-9,18H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVUWRRGEOHMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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